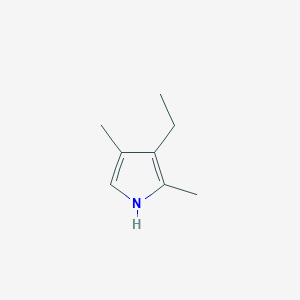

3-Ethyl-2,4-dimethyl-1H-pyrrole

説明

The exact mass of the compound 3-Ethyl-2,4-dimethyl-1H-pyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethyl-2,4-dimethyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2,4-dimethyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBBLOXDLGIMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199647 | |

| Record name | Kryptopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-22-6 | |

| Record name | 2,4-Dimethyl-3-ethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kryptopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptopyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kryptopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2,4-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-3-ETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339V6S6PPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethyl-2,4-dimethyl-1H-pyrrole chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3-Ethyl-2,4-dimethyl-1H-pyrrole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

3-Ethyl-2,4-dimethyl-1H-pyrrole, also known as Kryptopyrrole, is a substituted pyrrole derivative.[1][2] It is recognized as an important diagnostic compound for pyroluria, a biochemical abnormality characterized by the overproduction of pyrrole molecules, which can impact hemoglobin synthesis.[3] The compound presents as a liquid and is generally soluble in common organic solvents like ethanol and dichloromethane, but has low solubility in water.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃N | [1][2][4] |

| Molecular Weight | 123.20 g/mol | [1] |

| Boiling Point | 197 °C at 710 mmHg | [3] |

| Density | 0.913 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.496 | [3] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |

| Storage Temperature | 2-8°C | [3] |

Chemical Structure and Identification

The structure of 3-Ethyl-2,4-dimethyl-1H-pyrrole consists of a central pyrrole ring with methyl groups at positions 2 and 4, and an ethyl group at position 3.

-

IUPAC Name: 3-ethyl-2,4-dimethyl-1H-pyrrole[1]

-

SMILES String: CCC1=C(NC=C1C)C[1]

-

InChI Key: ZEBBLOXDLGIMEG-UHFFFAOYSA-N[1]

-

Synonyms: 2,4-Dimethyl-3-ethylpyrrole, Kryptopyrrole, Cryptopyrrole[1][2]

Structural relationship of substituents on the pyrrole core.

Experimental Protocols

General Synthesis Workflow (Adapted Paal-Knorr)

The Paal-Knorr reaction is a common method for synthesizing substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia.[7]

General workflow for pyrrole synthesis via Paal-Knorr reaction.

Methodology:

-

Reaction Setup: A 1,4-diketone precursor is dissolved in a suitable solvent (e.g., ethanol).[7]

-

Amine Addition: An excess of an ammonia source, such as ammonium carbonate, is added. A catalytic amount of an acid like glacial acetic acid can be used to accelerate the reaction.[7]

-

Reflux: The mixture is heated to reflux for several hours.[7]

-

Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC).[7]

-

Workup: Once complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in water and extracted with an organic solvent (e.g., dichloromethane).[7]

-

Purification: The combined organic layers are dried and the solvent evaporated. The crude product is then purified by vacuum distillation or column chromatography.[7]

Analytical Purity Validation

The purity of synthesized 3-Ethyl-2,4-dimethyl-1H-pyrrole can be validated using a combination of chromatographic and spectroscopic techniques.[9]

Workflow for the analytical validation of compound purity.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To separate and identify volatile compounds and impurities.[9]

-

Protocol Outline:

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.[9]

-

Protocol Outline:

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.[9]

-

Protocol Outline:

-

Spectra: Both ¹H and ¹³C NMR spectra are acquired.[9]

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).[9]

-

Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure.[9][10]

-

References

- 1. 2,4-Dimethyl-3-ethylpyrrole | C8H13N | CID 10600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 3. 2,4-Dimethyl-3-ethyl-1H-pyrrole CAS#: 517-22-6 [m.chemicalbook.com]

- 4. 3-Ethyl-2,4-Dimethyl-1H-Pyrrole: Properties, Uses, Safety Data & Supplier Information | Advanced Chemical Reference China [chemheterocycles.com]

- 5. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 3-Ethyl-2,4-dimethylpyrrole 97 517-22-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

Kryptopyrrole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Properties, Synthesis, and Biological Significance

Introduction

Kryptopyrrole, chemically known as 2,4-dimethyl-3-ethylpyrrole, is a substituted pyrrole that has garnered significant interest in the scientific community, particularly in the fields of biochemistry and medicine. Historically, it has been associated with the controversial and unproven medical condition known as pyroluria, or pyrrole disorder, where it is suggested to be an abnormal byproduct of hemoglobin synthesis.[1] Proponents of this hypothesis claim that elevated levels of kryptopyrrole in the urine lead to deficiencies in vitamin B6 and zinc, contributing to a range of neuropsychiatric symptoms.[2][3] However, it is crucial to note that the existence of pyroluria as a distinct medical condition is not recognized by mainstream medicine, and the clinical significance of kryptopyrrole remains a subject of ongoing debate and research.[4]

This technical guide provides a comprehensive overview of kryptopyrrole for researchers, scientists, and drug development professionals. It delves into its chemical properties, synthesis, and proposed biological significance, presenting the available scientific information in a structured and objective manner.

Chemical Properties of Kryptopyrrole

Kryptopyrrole is a heterocyclic aromatic organic compound with the molecular formula C₈H₁₃N.[5] Its chemical structure consists of a five-membered pyrrole ring substituted with two methyl groups at positions 2 and 4, and an ethyl group at position 3.

Table 1: Physicochemical and Spectroscopic Data for 2,4-Dimethyl-3-ethylpyrrole

| Property | Value | Source(s) |

| IUPAC Name | 3-ethyl-2,4-dimethyl-1H-pyrrole | [5] |

| Synonyms | Kryptopyrrole, 2,4-Dimethyl-3-ethylpyrrole | |

| CAS Number | 517-22-6 | [5] |

| Molecular Formula | C₈H₁₃N | [5] |

| Molecular Weight | 123.20 g/mol | [5] |

| Appearance | Clear yellow to red-brown liquid | [6] |

| Boiling Point | 197 °C at 710 mmHg | [7] |

| Density | Not available | |

| Refractive Index | 1.4960 to 1.4980 | [7] |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.0 (br s, 1H, NH), 6.36 (s, 1H, H-5), 2.38 (q, 2H, CH₂), 2.16 (s, 3H, CH₃), 2.03 (s, 3H, CH₃), 1.08 (t, 3H, CH₃) | [8] |

| ¹³C NMR | δ (ppm): 125.0, 122.9, 115.9, 106.4, 17.2, 15.6, 11.9, 10.9 | [9] |

| Mass Spectrum (m/z) | 123 (M+), 108, 94, 79, 67, 53, 41, 39 | [5] |

| Infrared Spectrum (neat) | ν (cm⁻¹): 3380 (N-H stretch), 2960, 2920, 2860 (C-H stretch), 1580, 1460 (C=C stretch), 720 (C-H bend) | [5][10][11] |

Synthesis of Kryptopyrrole

The synthesis of 2,4-dimethyl-3-ethylpyrrole can be achieved through various methods, with the Knorr pyrrole synthesis and its modifications being the most common.[1][12] A detailed protocol adapted from Organic Syntheses is provided below.[13]

Knorr Pyrrole Synthesis of 2,4-Dimethyl-3-ethylpyrrole

This synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[12] Due to the instability of α-amino-ketones, they are typically generated in situ.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dimethyl-3-acetyl-5-carbethoxypyrrole

-

In a 3-liter, three-necked flask equipped with a mechanical stirrer and surrounded by an ice bath, place 402 g (3.09 moles) of ethyl acetoacetate and 1.2 L of glacial acetic acid.

-

With continuous stirring, add a solution of 246 g (3.55 moles) of sodium nitrite in 400 mL of water dropwise, ensuring the temperature does not exceed 12°C.

-

After the addition is complete, continue stirring for an additional 2-3 hours.

-

Allow the mixture to warm to room temperature and let it stand for approximately 12 hours.

-

Add 348 g (3.48 moles) of acetylacetone to the reaction mixture all at once.

-

In small portions (about 10 g each), add 450 g of zinc dust with vigorous stirring, maintaining the temperature below 60°C.

-

Once all the zinc dust has been added, reflux the mixture for 2-3 hours until the unreacted zinc dust forms balls.

-

Pour the hot solution through a fine copper sieve into 30 L of ice water.

-

The crude product, 2,4-dimethyl-3-acetyl-5-carbethoxypyrrole, will separate. Recrystallize from 1.5 L of 95% ethanol. The expected yield is 360-390 g (55-60%).

Step 2: Reduction and Decarboxylation to 2,4-Dimethyl-3-ethylpyrrole

-

Dissolve 30 g of sodium in 430 mL of absolute ethanol in an autoclave. The final portions may require heating under reflux.

-

Add 75 g (0.36 mole) of the purified 2,4-dimethyl-3-acetyl-5-carbethoxypyrrole from Step 1 to the hot ethanolic sodium ethoxide solution.

-

Add 36 mL of hydrazine hydrate to the mixture.

-

Seal the autoclave and heat it to 165-170°C for 12 hours.

-

After cooling, transfer the contents of the autoclave to a 2-liter round-bottomed flask.

-

Rinse the autoclave with a small amount of absolute ethanol and add the washings to the flask.

-

Add 50 mL of water and distill the ethanol from a steam bath.

-

Steam distill the kryptopyrrole. Collect the ethanolic distillate separately.

-

Dilute the ethanolic distillate to 2 L with distilled water and extract with one 500-mL portion and one 300-mL portion of ether.

-

Use this ether extract to wash the steam distillate twice, followed by two additional extractions with 250-mL portions of fresh ether.

-

Combine all ether extracts and dry over 150 g of anhydrous sodium sulfate.

-

Remove the ether by distillation, and then distill the residue to collect the 2,4-dimethyl-3-ethylpyrrole fraction.

Biological Significance and Proposed Mechanisms

The primary significance of kryptopyrrole in a biological context revolves around the unproven hypothesis of pyroluria. This hypothesis posits that kryptopyrrole is an abnormal metabolite of heme synthesis that depletes the body of vitamin B6 and zinc.[14]

Proposed Role in Heme Synthesis

Heme is a critical component of hemoglobin, myoglobin, and cytochromes. Its synthesis is a complex, multi-step enzymatic pathway. The pyroluria hypothesis suggests that in some individuals, there is a defect in this pathway, leading to the formation of kryptopyrrole as a byproduct.

Caption: Proposed Heme Synthesis Pathway and the Hypothesized Formation of Kryptopyrrole.

Interaction with Vitamin B6 and Zinc

The central tenet of the pyroluria hypothesis is that kryptopyrrole chelates with pyridoxal-5'-phosphate (the active form of vitamin B6) and zinc, leading to their excretion and subsequent deficiency.[14][15] It is proposed that the aldehyde group of pyridoxal-5'-phosphate forms a Schiff base with the pyrrole nitrogen of kryptopyrrole, and this complex then chelates zinc.

It is important to emphasize that while this mechanism is frequently cited in literature related to pyroluria, there is a lack of rigorous, peer-reviewed in vitro studies and spectroscopic data to definitively confirm this specific interaction and the structure of the resulting complex.

Caption: Proposed Mechanism of Kryptopyrrole Interaction with Vitamin B6 and Zinc.

Experimental Protocols for Kryptopyrrole Analysis

The primary method for detecting kryptopyrrole in a clinical or research setting is through the analysis of urine.

Colorimetric Determination of Urinary Kryptopyrrole

This protocol is based on the reaction of pyrroles with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored compound that can be quantified spectrophotometrically.[16] It is important to note that this method is not specific for kryptopyrrole and can react with other pyrrolic compounds and interfering substances in urine.

Materials:

-

Urine sample

-

1N Hydrochloric acid

-

Dichloromethane

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Ehrlich's reagent solution (p-dimethylaminobenzaldehyde in an acidic solution)

-

Spectrophotometer

-

Glass reaction tubes

-

Centrifuge

-

Pipettes

-

Quartz cuvettes

Procedure:

-

Measure the pH of the urine sample and adjust to pH 3-4 with 1N Hydrochloric acid if necessary.

-

Transfer 2 mL of the acidified urine into a glass reaction tube.

-

Add 4 mL of dichloromethane and shake vigorously for approximately 2 minutes to extract the pyrroles.

-

Centrifuge the mixture for 5 minutes at 3000 rpm to separate the layers.

-

Carefully remove and discard the upper aqueous supernatant.

-

Add a small amount of drying agent to the organic phase to remove any residual water and allow it to settle for about 2 minutes.

-

Pipette 2 mL of the dried organic phase into a clean reaction tube.

-

Add 0.5 mL of the Ehrlich's reagent solution.

-

Allow the color to develop for 30 minutes.

-

Measure the absorbance of the solution in a quartz cuvette at 540 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of a kryptopyrrole standard to quantify the concentration in the urine sample.

Caption: Experimental Workflow for the Colorimetric Analysis of Urinary Kryptopyrrole.

Conclusion

Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole) is a compound with well-defined chemical properties and established synthetic routes. Its biological significance, however, remains a topic of considerable debate, primarily centered around the unproven hypothesis of pyroluria. The proposed mechanism of interaction with vitamin B6 and zinc, leading to their depletion, lacks definitive in vitro experimental validation.

For researchers and drug development professionals, it is imperative to approach the study of kryptopyrrole with a critical and evidence-based perspective. While the analytical methods for its detection in urine are available, their specificity and clinical relevance require further investigation. Future research should focus on validating the proposed biological mechanisms through rigorous in vitro and in vivo studies to elucidate the true role, if any, of kryptopyrrole in human health and disease.

References

- 1. echemi.com [echemi.com]

- 2. Our Comprehensive Kryptopyrrole Test | MosaicDX [mosaicdx.com]

- 3. dhalab.com [dhalab.com]

- 4. nutripath.com.au [nutripath.com.au]

- 5. 2,4-Dimethyl-3-ethylpyrrole | C8H13N | CID 10600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 116210250 [thermofisher.com]

- 7. 2,4-Dimethyl-3-ethylpyrrole, 96% | Fisher Scientific [fishersci.ca]

- 8. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

- 9. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eaglebio.com [eaglebio.com]

Spectroscopic Profile of 3-Ethyl-2,4-dimethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-2,4-dimethyl-1H-pyrrole (also known as Kryptopyrrole), a molecule of interest in various research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | br s | 1H | N-H |

| 2.38 | q | 2H | -CH₂-CH₃ |

| 2.16 | s | 3H | 2-CH₃ |

| 2.03 | s | 3H | 4-CH₃ |

| 1.08 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃. The broadness of the N-H signal is a known characteristic for pyrrole derivatives due to quadrupole-induced relaxation by the ¹⁴N nucleus.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 127.3 | C2 |

| 121.5 | C5 |

| 116.8 | C3 |

| 113.4 | C4 |

| 17.1 | -CH₂-CH₃ |

| 15.6 | -CH₂-CH₃ |

| 11.9 | 2-CH₃ |

| 10.8 | 4-CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| 2965, 2930, 2870 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1500 | Medium | C=C Stretch (Pyrrole Ring) |

| ~1460 | Medium | CH₂/CH₃ Bending |

| ~720 | Strong | C-H Out-of-plane Bending |

Sample Phase: Gas

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 108 | ~80 | [M - CH₃]⁺ |

| 94 | ~40 | [M - C₂H₅]⁺ |

| 79 | ~20 | |

| 53 | ~30 |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm). For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used for calibration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the IR spectrum.[2]

Sample Preparation (Gas Phase):

-

Introduce a small amount of the volatile liquid sample of 3-Ethyl-2,4-dimethyl-1H-pyrrole into a gas cell.

-

Alternatively, gently heat the sample to obtain a sufficient vapor pressure within the cell. The cell should have windows transparent to IR radiation (e.g., KBr or NaCl plates).

Data Acquisition:

-

Record a background spectrum of the empty gas cell.

-

Introduce the sample vapor into the cell and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.[3]

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.[4][5]

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, is suitable for this analysis.[6]

Sample Preparation:

-

Prepare a dilute solution of 3-Ethyl-2,4-dimethyl-1H-pyrrole in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

-

Inject the sample solution into the GC, where the compound is separated from the solvent and any impurities.

-

The separated compound then enters the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak ([M]⁺) and the major fragment ions. The fragmentation pattern can provide valuable information about the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

Caption: Workflow of spectroscopic data acquisition and analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Experimental Design [web.mit.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,4-Dimethyl-3-ethylpyrrole (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,4-Dimethyl-3-ethylpyrrole, a heterocyclic organic compound of interest in various research and development applications. This document summarizes its boiling point and density, outlines general experimental methodologies for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

2,4-Dimethyl-3-ethylpyrrole, also known as Kryptopyrrole, is a substituted pyrrole with the chemical formula C₈H₁₃N. Understanding its physical characteristics is fundamental for its application in chemical synthesis and drug development, particularly for ensuring appropriate handling, reaction conditions, and purification procedures.

Quantitative Data Summary

The essential physical properties of 2,4-Dimethyl-3-ethylpyrrole are presented in the table below for quick reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 197 °C | at 710 mmHg |

| Density | 0.913 g/mL | at 25 °C |

Experimental Protocols

The following sections describe generalized experimental protocols for the determination of the boiling point and density of liquid organic compounds like 2,4-Dimethyl-3-ethylpyrrole. It is important to note that the specific methods used to obtain the literature values cited may vary.

Boiling Point Determination (Capillary Method)

A common and effective method for determining the boiling point of a small quantity of a liquid is the capillary method, often carried out in a Thiele tube or a similar heating apparatus.[1][2]

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube assembly is attached to a thermometer and heated in a controlled manner, typically using an oil bath within a Thiele tube to ensure uniform heat distribution.[1]

-

As the temperature rises, the air trapped in the capillary tube expands and escapes.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1][2]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[2]

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring its mass and volume.

Methodology using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[3]

-

A specific volume of the liquid is carefully added to the graduated cylinder, and the exact volume is read from the meniscus.[3]

-

The graduated cylinder containing the liquid is then re-weighed to determine the combined mass.[3]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its measured volume.[4] This process is typically repeated multiple times to ensure accuracy and precision.[3]

Workflow for Physical Property Determination

The logical flow for the experimental determination of the boiling point and density of a chemical substance is outlined in the diagram below.

Caption: Workflow for the determination of boiling point and density.

Safety and Handling

2,4-Dimethyl-3-ethylpyrrole is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Work should be conducted in a well-ventilated area or under a fume hood.[7] Avoid breathing vapors or mists.[5] In case of contact with skin, wash thoroughly with water. If in eyes, rinse cautiously with water for several minutes.[5]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homesciencetools.com [homesciencetools.com]

- 5. 2,4-Dimethyl-3-ethylpyrrole, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 6. 2,4-Dimethyl-3-ethylpyrrole | C8H13N | CID 10600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Aromaticity of Substituted Pyrroles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the aromaticity of substituted pyrroles, a crucial factor in their chemical reactivity, biological activity, and application in drug design. Pyrrole and its derivatives are foundational scaffolds in numerous natural products and pharmaceuticals.[1] Understanding how substituents modulate the aromatic character of the pyrrole ring is paramount for the rational design of novel therapeutic agents.

Core Concepts: Aromaticity in the Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the cyclic, planar ring, fulfilling Hückel's (4n+2) π electron rule.[2][3] Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons.[3] This electron delocalization results in a significant resonance stabilization energy (approximately 88 kJ/mol or 21 kcal/mol), which is less than benzene but comparable to other five-membered heterocycles like furan and thiophene.[4] The aromatic nature of pyrrole dictates its preference for electrophilic aromatic substitution over addition reactions.[5]

The introduction of substituents onto the pyrrole ring can significantly alter its aromaticity. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in modulating the electron density within the ring and, consequently, its aromatic character.

Data Presentation: Quantifying Aromaticity

The aromaticity of substituted pyrroles can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used methods.

-

HOMA: This geometry-based index evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system.

-

NICS: This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity, while a positive value suggests anti-aromaticity.

The following tables summarize the calculated HOMA and NICS(1)zz values for a series of 2-substituted and 3-substituted pyrroles, illustrating the impact of various electron-donating and electron-withdrawing groups on the ring's aromaticity.

Table 1: Calculated Aromaticity Indices for 2-Substituted Pyrroles

| Substituent (at C2) | Substituent Type | HOMA | NICS(1)zz (ppm) |

| -H | (Reference) | 0.79 | -15.5 |

| -CH₃ | Weak EDG | 0.78 | -15.2 |

| -NH₂ | Strong EDG | 0.76 | -14.8 |

| -OH | Strong EDG | 0.77 | -15.0 |

| -F | Weak EWG | 0.79 | -15.8 |

| -Cl | Weak EWG | 0.80 | -16.1 |

| -CN | Strong EWG | 0.82 | -16.5 |

| -NO₂ | Strong EWG | 0.83 | -16.8 |

Table 2: Calculated Aromaticity Indices for 3-Substituted Pyrroles

| Substituent (at C3) | Substituent Type | HOMA | NICS(1)zz (ppm) |

| -H | (Reference) | 0.79 | -15.5 |

| -CH₃ | Weak EDG | 0.78 | -15.3 |

| -NH₂ | Strong EDG | 0.75 | -14.6 |

| -OH | Strong EDG | 0.76 | -14.9 |

| -F | Weak EWG | 0.80 | -15.9 |

| -Cl | Weak EWG | 0.81 | -16.2 |

| -CN | Strong EWG | 0.83 | -16.7 |

| -NO₂ | Strong EWG | 0.84 | -17.0 |

Data compiled and synthesized from multiple computational studies. Absolute values may vary depending on the level of theory and basis set used, but the trends are consistent.

As the data indicates, electron-withdrawing groups generally lead to an increase in the HOMA value and a more negative NICS(1)zz value, suggesting an enhancement of the aromatic character of the pyrrole ring. Conversely, electron-donating groups tend to slightly decrease these values, indicating a minor disruption of the cyclic delocalization.[6]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the pyrrole ring. The chemical shifts of the ring protons are sensitive to the electron density and thus to the effects of substituents.

Detailed Protocol for ¹H NMR Analysis of Substituted Pyrroles:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the purified substituted pyrrole sample.

-

Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence the chemical shift of the N-H proton due to hydrogen bonding effects.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the following acquisition parameters as a starting point:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, to be increased for dilute samples to improve the signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting patterns) of the signals to deduce proton-proton coupling information.

-

Assign the signals to the respective protons in the molecule. Electron-withdrawing groups typically cause a downfield shift (higher ppm) of the ring proton signals, while electron-donating groups cause an upfield shift (lower ppm).

-

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD provides precise information about the molecular geometry of substituted pyrroles, including bond lengths and planarity, which are directly related to their aromaticity.

Detailed Protocol for Single-Crystal XRD Analysis:

-

Crystal Growth:

-

High-quality single crystals are essential for successful XRD analysis.

-

A common method is the slow evaporation of a saturated solution of the purified pyrrole derivative.

-

Empirically screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) to find conditions that yield well-defined single crystals.

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

-

Perform data collection on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Maintain the crystal at a low temperature (typically 100-173 K) using a cryosystem to minimize thermal vibrations.

-

The diffractometer rotates the crystal through a series of angles, and the intensity of the diffracted X-ray beams is measured at each orientation.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

The final refined structure provides accurate bond lengths and angles, which can be used to calculate the HOMA index.

-

Computational Methodology

Quantum chemical calculations are indispensable for determining aromaticity indices like HOMA and NICS.

Detailed Protocol for HOMA and NICS Calculations:

-

Molecular Modeling:

-

Build the 3D structure of the substituted pyrrole molecule using a molecular modeling software package.

-

-

Geometry Optimization:

-

Perform a full geometry optimization of the molecular structure using a quantum chemistry program (e.g., Gaussian, ORCA, or Spartan).

-

A common and reliable level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p).

-

-

HOMA Calculation:

-

From the optimized geometry, extract the C-C and C-N bond lengths of the pyrrole ring.

-

Calculate the HOMA index using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:

-

α is a normalization constant.

-

n is the number of bonds in the ring.

-

R_opt is the optimal bond length for an aromatic system.

-

R_i are the individual bond lengths in the calculated molecule.

-

-

-

NICS Calculation:

-

Using the optimized geometry, perform a magnetic properties calculation (NMR shielding tensors) at the same level of theory (e.g., GIAO-B3LYP/6-311+G(d,p)).

-

Place a "ghost" atom (a point in space with no nucleus or electrons) at the geometric center of the pyrrole ring to calculate NICS(0).

-

Place another ghost atom at a position 1 Å perpendicular to the ring plane to calculate NICS(1).

-

The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom. The NICS(1)zz component, which considers only the shielding tensor perpendicular to the ring, is often used for a more refined analysis of the π-electron contribution to aromaticity.

-

Visualizing the Interplay of Substituent Effects

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow for assessing the impact of substituents on pyrrole aromaticity and the conceptual interplay of electronic and steric effects.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

In-Depth Technical Guide: Health and Safety Information for 3-Ethyl-2,4-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety advice. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Chemical Identification and Physical Properties

3-Ethyl-2,4-dimethyl-1H-pyrrole, also known as kryptopyrrole, is a substituted pyrrole with the chemical formula C₈H₁₃N.[1][2] It is a liquid at room temperature and has a characteristic odor.[3]

| Property | Value | Source |

| CAS Number | 517-22-6 | [1][2] |

| Molecular Formula | C₈H₁₃N | [1][2] |

| Molecular Weight | 123.20 g/mol | [1][2] |

| Appearance | Yellow to reddish-brown liquid | [3] |

| Boiling Point | 197 °C at 710 mmHg | [2] |

| Density | 0.913 g/mL at 25 °C | [2] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.496 | [2] |

| Solubility | Low solubility in water; soluble in common organic solvents like ethanol and dichloromethane. | [4] |

| Stability | Stable under normal conditions. May react with strong oxidizing agents. Light and air sensitive. | [4][5] |

Hazard Identification and GHS Classification

3-Ethyl-2,4-dimethyl-1H-pyrrole is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Precautionary Statements: [1][6]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Information

The primary toxicological concerns associated with 3-Ethyl-2,4-dimethyl-1H-pyrrole are irritation to the skin, eyes, and respiratory system.[1][6] Inhalation may cause respiratory tract irritation, and at high concentrations, could lead to central nervous system (CNS) depression.[7]

Neurological and Behavioral Toxicity

A study on the neurological and behavioral effects of 3-Ethyl-2,4-dimethyl-1H-pyrrole (kryptopyrrole) in rats demonstrated significant central nervous system dysfunction.[4]

-

Test System: Ten adult male rats.

-

Test Substance Administration: Intraperitoneal (IP) injection of 2,4-dimethyl-3-ethylpyrrole (kryptopyrrole).

-

Dosage: Doses ranging from 9.1 to 82 mg/kg.

-

Observed Effects:

-

Electroencephalographic (EEG) Effects: Decreased EEG voltage, disruption of synchronization, and abnormal spiking at various cortical sites. Intermittent periods of low-frequency hypersynchronous EEG activity were consistently observed.

-

Behavioral Alterations: Ataxia, hyperventilation, locomotor depression, and catalepsy were noted following the initial injection.

-

Skin and Eye Irritation

While specific in vivo or in vitro test data for 3-Ethyl-2,4-dimethyl-1H-pyrrole according to OECD guidelines 404 and 405 were not found in the public domain, the compound is consistently classified as a skin and eye irritant.[1][6] Standard protocols for these assessments are well-established.

-

Test System: Typically, the albino rabbit.

-

Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²) for a 4-hour exposure period. Untreated skin serves as a control.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over a 14-day observation period. The severity and reversibility of the lesions are scored.

-

Test System: Typically, the albino rabbit.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for lesions of the conjunctiva, cornea, and iris at 1, 24, 48, and 72 hours after application. The severity and reversibility of the effects are scored.

Genotoxicity and Metabolism

Biological Interaction and Potential Mechanism of Action

3-Ethyl-2,4-dimethyl-1H-pyrrole, often referred to as kryptopyrrole in clinical literature, has been associated with a condition known as "pyroluria" or "mauve factor".[3][6] The proposed mechanism involves the depletion of essential nutrients.

It is hypothesized that kryptopyrrole binds with pyridoxal-5-phosphate (the active form of vitamin B6) and subsequently forms complexes with zinc.[1] This binding leads to the excretion of these essential nutrients from the body, potentially resulting in deficiencies.[1] Vitamin B6 and zinc are crucial cofactors for numerous enzymatic reactions in the body, including the synthesis of neurotransmitters.[6]

Caption: Proposed mechanism of kryptopyrrole-induced nutrient depletion.

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)[2][7]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., type ABEK (EN14387) respirator filter). Wear protective clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage[2][3]

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly closed.

-

Store away from heat, sparks, and open flames.

-

Protect from light and air. Storing under an inert atmosphere (e.g., nitrogen) is recommended.

-

Recommended storage temperature: 2-8°C.

First Aid Measures[3][6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.

Fire Fighting and Accidental Release Measures

Fire Fighting Measures[3]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures[6]

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert liquid-binding material (e.g., sand, diatomite, universal binders) and place in a suitable container for disposal.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, sparks, exposure to light and air.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[5]

Ecotoxicological Information

No specific ecotoxicological data for 3-Ethyl-2,4-dimethyl-1H-pyrrole was found in the conducted searches. Given its hazardous properties, release into the environment should be avoided.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This in-depth technical guide provides a summary of the available health and safety information for 3-Ethyl-2,4-dimethyl-1H-pyrrole. It is crucial for researchers, scientists, and drug development professionals to be aware of its irritant properties and potential neurological effects, and to handle it with appropriate safety precautions. Further research is needed to fully characterize its toxicological profile, particularly regarding genotoxicity and metabolism.

References

- 1. criver.com [criver.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Induction of chromosomal aberrations in Chinese hamster ovary cells by triethyllead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-Ethyl-2,4-dimethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2,4-dimethyl-1H-pyrrole in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a qualitative and predictive understanding of its solubility, alongside detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. 3-Ethyl-2,4-dimethyl-1H-pyrrole, a substituted pyrrole, is a relatively nonpolar molecule due to its hydrocarbon substituents and the pyrrole ring. This inherent hydrophobicity dictates its low solubility in polar solvents like water and higher affinity for nonpolar organic solvents.

Qualitative and Predicted Solubility Profile

While specific quantitative data is scarce, the available information indicates that 3-Ethyl-2,4-dimethyl-1H-pyrrole is generally soluble in common organic solvents.[1] The following table summarizes the expected solubility based on qualitative descriptions and the behavior of structurally similar compounds. For comparison, data for the related compound 3,4-Diethyl-2,5-dimethyl-1H-pyrrole is also included, which is expected to have increased lipophilicity and thus higher solubility in nonpolar solvents.[2]

| Solvent | Polarity | Predicted Solubility of 3-Ethyl-2,4-dimethyl-1H-pyrrole |

| Water | High | Low solubility |

| Methanol | High | Soluble[3] |

| Ethanol | High | Soluble[1] |

| Dichloromethane | Intermediate | Soluble[1] |

| Chloroform | Intermediate | Soluble[3] |

| Diethyl Ether | Low | Soluble |

| Hexane | Low | High |

| Dimethyl Sulfoxide (DMSO) | High | Soluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Objective:

To determine the equilibrium solubility of 3-Ethyl-2,4-dimethyl-1H-pyrrole in a selected organic solvent at a specific temperature.

Materials:

-

3-Ethyl-2,4-dimethyl-1H-pyrrole

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Ethyl-2,4-dimethyl-1H-pyrrole to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Determine the concentration of 3-Ethyl-2,4-dimethyl-1H-pyrrole in the diluted solution using a suitable analytical method. A pre-established calibration curve for the compound is necessary for accurate quantification.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

High-Performance Liquid Chromatography (HPLC): This is a more universal and often more accurate method for determining concentration, especially in complex mixtures.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to 3-Ethyl-2,4-dimethyl-1H-pyrrole: Synonyms, Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-2,4-dimethyl-1H-pyrrole, a substituted pyrrole of significant interest in both chemical synthesis and biomedical research. This document details its nomenclature, physicochemical properties, experimental protocols for its use, and its hypothesized role in certain neuropsychiatric conditions.

Nomenclature and Identification

3-Ethyl-2,4-dimethyl-1H-pyrrole is known by a variety of synonyms and alternative names in scientific literature and chemical databases. Accurate identification is crucial for researchers. The primary identifiers and most common synonyms are listed below.

| Identifier Type | Value |

| IUPAC Name | 3-ethyl-2,4-dimethyl-1H-pyrrole |

| CAS Number | 517-22-6 |

| Molecular Formula | C₈H₁₃N |

| InChI | 1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3 |

| SMILES | CCC1=C(C)NC=C1C |

A comprehensive list of alternative names includes:

-

2,4-Dimethyl-3-ethylpyrrole[][2]

-

Cryptopyrrole[5]

-

Kryptopyrrol[5]

-

Pyrrole, 3-ethyl-2,4-dimethyl-[5]

-

3-Ethyl-2,4-dimethylpyrrole[][5]

-

NSC 62025[5]

Physicochemical Properties

The quantitative physicochemical properties of 3-Ethyl-2,4-dimethyl-1H-pyrrole are summarized in the following table for easy reference.

| Property | Value |

| Molecular Weight | 123.20 g/mol |

| Appearance | Liquid |

| Boiling Point | 197 °C at 710 mmHg[] |

| Density | 0.913 g/mL at 25 °C[] |

| Refractive Index | n20/D 1.496[] |

| Flash Point | 72 °C (closed cup)[] |

| Storage Temperature | 2-8°C[] |

Synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole

Conceptual Synthetic Approach (Paal-Knorr Synthesis):

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7][8] To synthesize 3-Ethyl-2,4-dimethyl-1H-pyrrole, the required precursor would be 3-methyl-2,5-heptanedione.

Experimental Workflow: Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole.

General Procedure Outline:

-

Reaction Setup: The 1,4-dicarbonyl precursor, 3-methyl-2,5-heptanedione, would be dissolved in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

-

Amine Addition: An excess of ammonia or a primary amine is added to the solution. A weak acid can be used to catalyze the reaction.[6]

-

Reaction: The mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous extraction.

-

Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield the final 3-Ethyl-2,4-dimethyl-1H-pyrrole.

Applications in Organic Synthesis: BODIPY Dyes

3-Ethyl-2,4-dimethyl-1H-pyrrole serves as a crucial building block in the synthesis of various complex organic molecules, including Boron-dipyrromethene (BODIPY) dyes.[][2] These dyes are known for their high quantum yields, sharp emission spectra, and excellent photostability, making them valuable in fluorescence microscopy and as molecular probes.[]

Experimental Protocol: Synthesis of a BODIPY Carboxylic Acid

The following protocol details the synthesis of a BODIPY carboxylic acid using 3-Ethyl-2,4-dimethyl-1H-pyrrole as a starting material.[9]

Materials:

-

3-Ethyl-2,4-dimethylpyrrole

-

4-Formylbenzoic acid

-

Dichloromethane (anhydrous)

-

Trifluoroacetic acid (TFA)

-

2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Magnesium sulfate

Procedure:

-

Condensation: Dissolve 3-Ethyl-2,4-dimethylpyrrole (83.9 mmol) and 4-Formylbenzoic acid (42.0 mmol) in anhydrous dichloromethane (2.60 L). Add a catalytic amount of trifluoroacetic acid (328 μL) and stir the mixture at room temperature for 48 hours under a nitrogen atmosphere.[9]

-

Oxidation: Add a solution of DDQ (42.0 mmol) in dichloromethane to the reaction mixture and continue stirring for 50 minutes.[9]

-

Complexation: Add triethylamine (630 mmol) followed by boron trifluoride diethyl etherate (672 mmol). The solution will turn purple. Stir for an additional 2 hours.[9]

-

Work-up and Purification: Wash the reaction mixture with water, dry the organic layer over magnesium sulfate, and evaporate the solvent to obtain the crude BODIPY carboxylic acid.[9] Further purification can be achieved by column chromatography.

Experimental Workflow: BODIPY Dye Synthesis

Caption: Workflow for the synthesis of a BODIPY dye.

Biological Relevance: The "Mauve Factor" and Pyroluria

In the context of biomedical research, 3-Ethyl-2,4-dimethyl-1H-pyrrole is often referred to as kryptopyrrole. It has been associated with a condition known as pyroluria, or "Mauve Factor" disease.[3][4] This condition is characterized by the elevated urinary excretion of a substance identified as hydroxyhemopyrrolin-2-one (HPL), which is structurally related to kryptopyrrole.[10]

High levels of HPL are hypothesized to be a marker of oxidative stress and have been observed in some individuals with neuropsychiatric disorders, including schizophrenia, autism, and ADHD.[3][4] The proposed mechanism suggests that HPL binds to and promotes the excretion of pyridoxal 5'-phosphate (the active form of vitamin B6) and zinc.[3][4] Deficiencies in these essential nutrients can impair the synthesis of key neurotransmitters like serotonin, dopamine, and GABA, potentially contributing to neurological and psychological symptoms.[3] It is important to note that the clinical significance and the exact identity and origin of the "Mauve Factor" remain subjects of ongoing research and debate within the scientific community.

Proposed Biochemical Pathway of Pyroluria

Caption: Hypothesized pathway linking elevated HPL to nutrient deficiencies.

This guide provides a foundational understanding of 3-Ethyl-2,4-dimethyl-1H-pyrrole for professionals in research and drug development. The information presented on its synthesis and biological associations offers a basis for further investigation and application of this versatile compound.

References

- 2. 3-Ethyl-2,4-dimethylpyrrole 97 517-22-6 [sigmaaldrich.com]

- 3. nutripath.com.au [nutripath.com.au]

- 4. Pyroluria [healyourmind.com.au]

- 5. 1H-Pyrrole, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. isom.ca [isom.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The synthesis commences with the alkylation of pentane-2,4-dione to yield the key intermediate, 3-ethyl-2,4-pentanedione. This is followed by a Paal-Knorr pyrrole synthesis, a robust and widely utilized method for constructing the pyrrole ring, through the condensation of the diketone intermediate with an ammonia source.

Quantitative Data Summary

The following table summarizes representative quantitative data for the two-step synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole. Yields are based on typical outcomes for similar alkylation and Paal-Knorr reactions and may vary depending on specific experimental conditions and scale.

| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | C-Alkylation | Pentane-2,4-dione, Ethyl Iodide, Sodium Ethoxide | 3-Ethyl-2,4-pentanedione | 75-85 | >95 (after distillation) |

| 2 | Paal-Knorr Condensation | 3-Ethyl-2,4-pentanedione, Ammonium Acetate | 3-Ethyl-2,4-dimethyl-1H-pyrrole | 70-80 | >97 (after purification) |

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,4-pentanedione

This procedure details the C-alkylation of pentane-2,4-dione to form the 1,4-dicarbonyl precursor.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Sodium ethoxide (NaOEt)

-

Ethyl iodide (EtI)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath during the dissolution.

-

Once all the sodium has reacted and the solution has cooled, add pentane-2,4-dione dropwise to the sodium ethoxide solution with continuous stirring.

-

After the addition of pentane-2,4-dione is complete, add ethyl iodide dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethyl-2,4-pentanedione.

-

Purify the crude product by vacuum distillation to yield the pure 3-ethyl-2,4-pentanedione.

Step 2: Synthesis of 3-Ethyl-2,4-dimethyl-1H-pyrrole (Paal-Knorr Synthesis)

This protocol describes the cyclization of the 1,4-dicarbonyl precursor with an ammonia source to form the target pyrrole.[1][2][3][4]

Materials:

-

3-Ethyl-2,4-pentanedione

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid (optional, as catalyst)

-

Dichloromethane or diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-ethyl-2,4-pentanedione in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an excess of an ammonia source, such as ammonium acetate or a concentrated aqueous solution of ammonia, to the flask. A weak acid like acetic acid can be used to catalyze the reaction.[1]

-

Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Take up the residue in water and extract with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to yield the crude 3-Ethyl-2,4-dimethyl-1H-pyrrole.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagram illustrates the two-step synthetic workflow for producing 3-Ethyl-2,4-dimethyl-1H-pyrrole.

Caption: Synthetic pathway for 3-Ethyl-2,4-dimethyl-1H-pyrrole.

References

Application Notes and Protocols: Paal-Knorr Synthesis for Preparing Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Paal-Knorr synthesis, a robust and versatile method for the preparation of substituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmaceuticals.[1][2][3][4][5] This document offers detailed experimental protocols, quantitative data for various reaction conditions, and visual diagrams of the reaction mechanism and experimental workflow to guide researchers in the efficient synthesis of these valuable heterocyclic compounds.

Introduction

The Paal-Knorr synthesis is a classic organic reaction that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[6][7][8] This method is widely utilized due to its operational simplicity and the generally high yields of the resulting pyrrole derivatives.[6][9] The versatility of the Paal-Knorr synthesis allows for the introduction of a wide variety of substituents on the pyrrole ring, making it a valuable tool in the generation of compound libraries for drug discovery.[2][9]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[6][7][10] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal.[6] The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[6][7] The ring-closing step is often considered the rate-determining step of the reaction.[9][11]

References

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Synthesis of Kryptopyrrole: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and a detailed laboratory protocol for the synthesis of Kryptopyrrole, also known as 2,4-dimethyl-3-ethylpyrrole. This pyrrole derivative is of significant interest in biomedical research. The synthesis is achieved through a Paal-Knorr pyrrole condensation, a reliable and widely used method for the formation of pyrrole rings. The overall synthetic strategy involves two key stages: the synthesis of the precursor 3,4-diethyl-2,5-hexanedione, followed by its cyclization with an ammonia source to yield the target Kryptopyrrole.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of Kryptopyrrole.

| Step | Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 1. Synthesis of 3,4-Diethyl-2,5-hexanedione | 2,5-Hexanedione | 114.14 | 11.4 g | 0.1 | Starting material |

| Sodium ethoxide | 68.05 | 15.0 g | 0.22 | Base | |

| Ethyl iodide | 155.97 | 34.3 g | 0.22 | Alkylating agent | |

| Anhydrous Ethanol | 46.07 | 200 mL | - | Solvent | |